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These comprehensive application notes and protocols provide a detailed guide for the

assessment of extrapyramidal symptoms (EPS) in clinical studies involving risperidone.

Accurate and consistent assessment of EPS is critical for evaluating the safety and tolerability

profile of risperidone and other antipsychotic medications.

Introduction to Extrapyramidal Symptoms
Extrapyramidal symptoms are drug-induced movement disorders that are a common side effect

of antipsychotic medications, including risperidone.[1] These symptoms arise from the blockade

of dopamine receptors in the nigrostriatal pathway.[1] The primary types of EPS include:

Acute Dystonia: Sudden, involuntary muscle contractions, often affecting the neck, jaw, and

eyes.[2]

Akathisia: A state of motor restlessness, characterized by a subjective feeling of inner

restlessness and a compelling urge to move.[2][3]

Parkinsonism: Symptoms that mimic Parkinson's disease, including tremor, rigidity,

bradykinesia (slowness of movement), and postural instability.
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Tardive Dyskinesia (TD): Involuntary, repetitive body movements, most commonly affecting

the orofacial region, that develop after long-term antipsychotic use.

The risk of risperidone-induced EPS is dose-dependent, with higher doses increasing the

likelihood of these side effects. Therefore, systematic assessment using validated rating scales

is essential in clinical trials.

Key Assessment Techniques and Rating Scales
Several standardized rating scales are widely used in clinical trials to quantify the severity of

EPS. The choice of scale depends on the specific type of EPS being assessed. The most

commonly used scales are the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes

Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale

(AIMS) for tardive dyskinesia. The Extrapyramidal Symptom Rating Scale (ESRS) is a more

comprehensive instrument that assesses a wider range of movement disorders.
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Caption: Workflow of EPS assessment in a clinical trial.

Simpson-Angus Scale (SAS) for Parkinsonism
The SAS is a widely used, 10-item scale designed to measure drug-induced parkinsonism. It

primarily assesses rigidity, tremor, and salivation.

Data Presentation: SAS Scoring
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Item No. Item Scoring Range Description

1 Gait 0-4

0=Normal, 4=Stiff,

shuffling gait with

stooped posture and

minimal arm swing.

2 Arm Dropping 0-4

0=Normal, 4=Arms

remain stiffly

extended.

3 Shoulder Shaking 0-4

0=Normal, 4=Rigidity

with difficulty in

passive movement.

4 Elbow Rigidity 0-4
0=Normal, 4=Marked

rigidity.

5 Wrist Rigidity 0-4
0=Normal, 4=Marked

rigidity.

6 Leg Pendulousness 0-4

0=Normal, 4=Legs

remain stiff and do not

swing freely.

7 Head Dropping 0-4

0=Normal, 4=Head

remains fixed in one

position.

8 Glabellar Tap 0-4
0=No response,

4=Repetitive blinking.

9 Tremor 0-4

0=No tremor,

4=Constant, marked

tremor.

10 Salivation 0-4
0=Normal, 4=Frank

drooling.

A total score is calculated by summing the scores for each of the 10 items. A score of >3 is

generally considered clinically significant.
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Experimental Protocol: SAS Administration
Patient Position: The patient should be seated in a comfortable chair for most of the

examination.

Gait Assessment: Observe the patient walking for a short distance, noting their posture, arm

swing, and stride.

Rigidity Assessment:

Arm Dropping: Have the patient extend their arms forward. Gently push down on their

arms and observe the resistance and return to the original position.

Shoulder Shaking: Place your hands on the patient's shoulders and gently shake them to

assess for resistance.

Elbow and Wrist Rigidity: Passively flex and extend the patient's elbow and wrist joints to

assess for cogwheel or lead-pipe rigidity.

Leg Pendulousness: With the patient seated, gently swing their lower legs to observe the

freedom of movement.

Head Dropping: While the patient is lying down, lift their head and let it drop to assess for

neck rigidity.

Glabellar Tap: Tap gently on the patient's glabella (the area between the eyebrows) and

observe their blink response.

Tremor Assessment: Observe the patient for any resting tremor in the hands, arms, or legs.

Salivation Assessment: Observe the patient for any signs of excessive salivation or drooling.

Barnes Akathisia Rating Scale (BARS)
The BARS is the most commonly used scale to assess the severity of drug-induced akathisia. It

includes both objective and subjective components.

Data Presentation: BARS Scoring
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Component Scoring Range Description

Objective 0-3

0=Normal, 3=Constantly

engaged in restless

movements.

Subjective Awareness 0-3

0=No inner restlessness,

3=Aware of an intense

compulsion to move most of

the time.

Subjective Distress 0-3
0=No distress, 3=Severe

distress.

Global Clinical Assessment 0-5 0=Absent, 5=Severe akathisia.

The total score is the sum of the Objective, Subjective Awareness, and Subjective Distress

scores, ranging from 0 to 9.

Experimental Protocol: BARS Administration
Observation: Observe the patient while they are seated and then standing, each for a

minimum of two minutes. Engage the patient in a neutral conversation during this time.

Objective Rating: Based on your observations, rate the objective signs of restlessness, such

as shuffling of the feet, rocking from foot to foot, or pacing.

Subjective Inquiry: After the observation period, directly question the patient about their

subjective experience of restlessness. Ask about any feelings of inner tension, an inability to

keep their legs still, or a compulsion to move.

Distress Rating: Inquire about the level of distress the patient experiences due to these

feelings of restlessness.

Global Assessment: Based on the objective and subjective findings, provide a global clinical

assessment of the severity of akathisia.

Abnormal Involuntary Movement Scale (AIMS)
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The AIMS is a 12-item clinician-rated scale used to assess the severity of tardive dyskinesia.

Data Presentation: AIMS Scoring
Item No. Body Area Scoring Range Description

1
Muscles of Facial

Expression
0-4 0=None, 4=Severe.

2 Lips and Perioral Area 0-4 0=None, 4=Severe.

3 Jaw 0-4 0=None, 4=Severe.

4 Tongue 0-4 0=None, 4=Severe.

5 Upper Extremities 0-4 0=None, 4=Severe.

6 Lower Extremities 0-4 0=None, 4=Severe.

7 Trunk 0-4 0=None, 4=Severe.

8 Overall Severity 0-4 0=None, 4=Severe.

9 Incapacitation 0-4 0=None, 4=Severe.

10 Patient's Awareness 0-4

0=Unaware, 4=Aware

and severely

distressed.

11
Current Dental

Problems
Yes/No

12
Problems with

Dentures
Yes/No

A positive AIMS is generally defined as a score of 2 or more on two or more movements, or a

score of 3 or 4 on a single movement.

Experimental Protocol: AIMS Administration
Patient Preparation: Ask the patient to remove anything from their mouth. The examination

should be conducted in a firm chair without arms.
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Observation at Rest: Observe the patient unobtrusively while they are at rest, for example, in

the waiting room.

Seated Examination:

Ask the patient to sit with their hands on their knees, legs slightly apart, and feet flat on the

floor. Observe for any movements.

Ask the patient to open their mouth and observe their tongue at rest.

Ask the patient to protrude their tongue.

Ask the patient to tap their thumb with each finger as rapidly as possible for 10-15

seconds, first with the right hand, then with the left.

Standing Examination:

Ask the patient to stand up and observe their posture and any movements.

Ask the patient to extend their arms in front of them with palms down.

Have the patient walk a few paces, turn, and walk back.

Scoring: Rate the severity of any observed involuntary movements for each body area on the

0-4 scale.

Extrapyramidal Symptom Rating Scale (ESRS)
The ESRS is a comprehensive scale that assesses four types of drug-induced movement

disorders: parkinsonism, akathisia, dystonia, and tardive dyskinesia. It includes a questionnaire

for subjective symptoms and an examination for objective signs.

Data Presentation: ESRS Subscales
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Subscale Description

I. Questionnaire

A 12-item questionnaire rated on a 4-point scale

assessing the patient's subjective experience of

EPS.

II. Parkinsonism and Akathisia Examination A 7-item examination rated on a 7-point scale.

III. Dystonia Examination A 10-item examination rated on a 7-point scale.

IV. Dyskinesia Examination A 7-item examination rated on a 7-point scale.

Clinical Global Impression (CGI)

Four separate CGI-S scales for parkinsonism,

akathisia, dystonia, and dyskinesia, rated on an

8-point scale.

Experimental Protocol: ESRS Administration
The administration of the ESRS is more extensive and requires specific training. The full

manual should be consulted for detailed instructions. The general procedure involves:

Patient Interview: Administer the questionnaire to elicit the patient's subjective experience of

symptoms.

Observation and Examination: Conduct a systematic physical examination to assess for

signs of parkinsonism, akathisia, dystonia, and dyskinesia, following the specific maneuvers

outlined in the ESRS manual. This includes observing the patient at rest and during specific

movements.

Scoring: Rate each item on the respective subscales based on the interview and

examination findings.

Global Impression: Provide a clinical global impression of severity for each of the four

movement disorder categories.

Relationship between EPS Types and Assessment
Scales
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Extrapyramidal Symptoms (EPS)

Assessment Scales

Parkinsonism

Simpson-Angus Scale (SAS)

Assessed by

Extrapyramidal Symptom Rating Scale (ESRS)

Assessed by (Comprehensive)

Akathisia

Barnes Akathisia Rating Scale (BARS)

Assessed byAssessed by (Comprehensive)

Tardive Dyskinesia

Abnormal Involuntary Movement Scale (AIMS)

Assessed byAssessed by (Comprehensive)

Dystonia

Assessed by (Comprehensive)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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